molecular formula C10H11N3 B2562727 2-Hydrazinyl-3-methylquinoline CAS No. 115761-88-1

2-Hydrazinyl-3-methylquinoline

Cat. No. B2562727
M. Wt: 173.219
InChI Key: XECUAQMMBPDLGM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methylquinoline is a chemical compound with the molecular weight of 173.22 . It is a powder in physical form .


Synthesis Analysis

The synthesis of quinoline hydrazide/hydrazone derivatives, which includes 2-Hydrazinyl-3-methylquinoline, involves the condensation of acetylacetone with the title compound . Another method involves the continuous synthesis of 2-methylquinoline compounds from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-3-methylquinoline is represented by the InChI code: 1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Hydrazinyl-3-methylquinoline is a powder with a molecular weight of 173.22 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Applications and Synthetic Methodologies

Directed C(sp2)-H Bond Alkenylation/Annulation

One significant application involves the use of related hydrazinyl compounds as directing groups in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions. This process facilitates the formation of complex isoquinoline structures, demonstrating broad substrate scope, excellent yields, and high regioselectivity. The directing group can be removed under mild conditions, highlighting its utility in synthetic chemistry for constructing intricate molecular architectures (Zhai et al., 2017).

Trifunctionalization of Allenes

Another application is in the trifunctionalization of allenes through cobalt-catalyzed processes. This method produces 3-acylquinolines with moderate to good yields and high regioselectivity, showcasing the versatility of hydrazinyl-containing compounds in facilitating complex chemical transformations (Zhai et al., 2018).

Analytical Applications

Detection of Gaseous Carbonyl Compounds

2-Hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is particularly useful for detecting low concentrations of gaseous aldehydes and ketones, demonstrating the compound's potential in analytical chemistry for environmental monitoring and quality control processes (Shigeri et al., 2016).

Potential Therapeutic Applications

Antitumor Agents

Research into 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has shown promising cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications for these compounds as antitumor agents, with some derivatives exhibiting significant activity that merits further investigation for drug development (Jiang et al., 2012).

Corrosion Inhibition

Anti-corrosion Activity

Hydrazinylquinoline derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Rouifi et al., 2020).

Safety And Hazards

The safety information for 2-Hydrazinyl-3-methylquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(3-methylquinolin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUAQMMBPDLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-3-methylquinoline

Synthesis routes and methods

Procedure details

73.5 g of 3-methyl-2-chloroquinoline in 102 ml of hydrazine hydrate are heated under reflux for 3 hours. The reaction mixture is cooled and the solid is filtered off, washed and dried. The crystalline mass obtained is recrystallized from isopropanol to give 50.5 g of 2-hydrazino-3-methylquinoline melting at 128° C.
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One

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